molecular formula C5Cl2F4N2 B1317332 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine CAS No. 96819-55-5

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine

Cat. No.: B1317332
CAS No.: 96819-55-5
M. Wt: 234.96 g/mol
InChI Key: OLRZQFAZUSRNRR-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Boronic acids, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities.

Biological Activity

4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 96819-55-5
  • Molecular Formula : C7Cl2F4N3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
  • Antiviral Activity : Research indicates that it may exhibit antiviral properties by disrupting viral replication processes.

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer activity. For example, it has been evaluated against various cancer cell lines, showing potent inhibitory effects on cell proliferation.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.126
MCF7 (Breast)17.02

The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells, indicating potential for targeted cancer therapy.

Antiviral Activity

In vitro studies have reported that this pyrimidine derivative displays antiviral activity against influenza viruses. It was found to reduce viral load significantly in infected models, suggesting its potential as an antiviral agent.

Case Studies and Research Findings

  • Antitumor Activity in Animal Models :
    A study highlighted the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, resulting in significant inhibition of lung metastasis compared to known treatments like TAE226 .
  • Structure-Activity Relationship (SAR) :
    Research focusing on SAR has revealed that the presence of trifluoromethyl and dichloro groups enhances the compound's binding affinity to specific molecular targets involved in tumor growth and viral replication .
  • Safety Profile Assessment :
    Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with subacute toxicity studies showing no significant adverse effects in healthy mice at doses up to 40 mg/kg .

Properties

IUPAC Name

4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRZQFAZUSRNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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